4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1353878-20-2
VCID: VC3417363
InChI: InChI=1S/C15H10F3IN2O4/c1-14(2)24-12(22)8(13(23)25-14)6-21-11-4-9(15(16,17)18)7(5-20)3-10(11)19/h3-4,6,21H,1-2H3
SMILES: CC1(OC(=O)C(=CNC2=C(C=C(C(=C2)C(F)(F)F)C#N)I)C(=O)O1)C
Molecular Formula: C15H10F3IN2O4
Molecular Weight: 466.15 g/mol

4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile

CAS No.: 1353878-20-2

Cat. No.: VC3417363

Molecular Formula: C15H10F3IN2O4

Molecular Weight: 466.15 g/mol

* For research use only. Not for human or veterinary use.

4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile - 1353878-20-2

Specification

CAS No. 1353878-20-2
Molecular Formula C15H10F3IN2O4
Molecular Weight 466.15 g/mol
IUPAC Name 4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-5-iodo-2-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C15H10F3IN2O4/c1-14(2)24-12(22)8(13(23)25-14)6-21-11-4-9(15(16,17)18)7(5-20)3-10(11)19/h3-4,6,21H,1-2H3
Standard InChI Key ZWKORYYKIIVOLM-UHFFFAOYSA-N
SMILES CC1(OC(=O)C(=CNC2=C(C=C(C(=C2)C(F)(F)F)C#N)I)C(=O)O1)C
Canonical SMILES CC1(OC(=O)C(=CNC2=C(C=C(C(=C2)C(F)(F)F)C#N)I)C(=O)O1)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Data

4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile is a structurally complex organic compound with several distinctive functional groups. The compound's identification details are summarized in Table 1.

Table 1: Identification Parameters of 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile

ParameterValue
CAS Number1353878-20-2
Molecular FormulaC₁₅H₁₀F₃IN₂O₄
Molecular Weight466.15 g/mol
IUPAC Name4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-5-iodo-2-(trifluoromethyl)benzonitrile
InChI KeyZWKORYYKIIVOLM-UHFFFAOYSA-N
MDL NumberMFCD20921595
Melting Point225-226°C (decomposition)

The compound features a complex structure characterized by multiple functional groups including a dioxane ring, an iodo substituent, and a trifluoromethyl group, all of which contribute to its chemical reactivity and potential biological activity .

Structural Features

  • A 2,2-dimethyl-1,3-dioxane-4,6-dione moiety (Meldrum's acid derivative)

  • An exocyclic methyleneamino bridge

  • A substituted benzene ring containing:

    • A cyano group (-CN)

    • A trifluoromethyl group (-CF₃)

    • An iodo substituent (-I)

These structural elements create a unique electronic distribution that influences the compound's physical properties and chemical behavior .

Chemical Reactivity

General Reactivity

The reactivity of 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-5-iodo-2-(trifluoromethyl)benzonitrile is primarily determined by its functional groups, each contributing distinct chemical behaviors:

  • The trifluoromethyl group enhances lipophilicity and confers metabolic stability, which is particularly important for potential biological applications. This group is generally resistant to chemical transformations under most conditions.

  • The iodo substituent is capable of participating in various reactions, particularly nucleophilic substitution and metal-catalyzed coupling reactions (such as Suzuki, Heck, or Sonogashira couplings), making it a valuable handle for further functionalization.

  • The dioxane moiety (Meldrum's acid derivative) can undergo various transformations including thermolysis and condensation reactions. Under thermal conditions, this moiety can decompose with the loss of acetone and carbon dioxide, generating reactive intermediates .

  • The exocyclic aminomethylene unit provides a site for potential modifications, including acylation or alkylation reactions.

Stability Considerations

Based on the safety data and storage recommendations, the compound appears to be sensitive to environmental conditions. The recommended storage conditions include:

  • Inert atmosphere

  • Temperature control (2-8°C)

  • Protection from moisture

These precautions suggest potential reactivity with oxygen, moisture, or susceptibility to degradation at elevated temperatures, which is consistent with the presence of reactive functional groups within the molecule.

Biological Activity and Applications

Structure-Activity Relationship Considerations

The biological activity of this compound would be influenced by several structural features:

  • The trifluoromethyl group typically enhances membrane permeability and metabolic stability in drug candidates, potentially improving pharmacokinetic properties.

  • The iodo substituent provides a site for potential modification and could contribute to binding interactions with biological targets through halogen bonding.

  • The rigid structure imposed by the planar conformation and intramolecular hydrogen bonding might facilitate specific binding interactions with biological targets.

Related Compounds

Several structurally related compounds appear in the scientific literature, including:

  • Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate (CAS: 205448-64-2): This analog contains a methoxy and methyl ester group instead of the iodo and trifluoromethyl substituents .

  • 4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzamide (CAS: 909344-67-8): This simpler derivative lacks the iodo and trifluoromethyl groups and contains an amide functionality instead of a nitrile .

  • 4-(((2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzonitrile (CAS: 219763-81-2): This compound represents a simpler analog without the iodo and trifluoromethyl substituents .

These related compounds share the core 2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene scaffold connected to a substituted aromatic ring through an amino-methylene linkage, with variations in the aromatic ring substitution patterns.

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